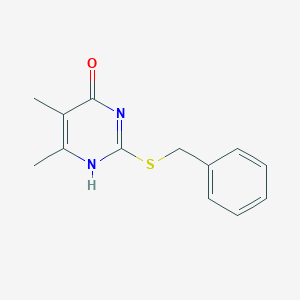
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol), also known as TMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. TMBP is a pyrazoline derivative that has been synthesized through a multi-step process involving the reaction of thiosemicarbazide with 2-acetylthiophene, followed by the reaction with hydrazine hydrate and finally, with methyl vinyl ketone.
Mécanisme D'action
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have anticancer activity in vitro and in vivo by inducing apoptosis in cancer cells. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol). One area of research could be the development of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
Méthodes De Synthèse
The synthesis of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves the reaction of thiosemicarbazide with 2-acetylthiophene in the presence of ethanol and concentrated hydrochloric acid. The resulting product is then reacted with hydrazine hydrate to form 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one. Finally, the reaction of 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one with methyl vinyl ketone in the presence of sodium hydroxide yields 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
Applications De Recherche Scientifique
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been extensively studied for its potential use as a biological and chemical probe due to its unique chemical structure and properties. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C13H14N4O2S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
Clé InChI |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
SMILES canonique |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbonothioyl)-1H-indole](/img/structure/B297265.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B297267.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)